molecular formula C14H14O B13954873 Oxirane, 2-(2-(1-naphthalenyl)ethyl)- CAS No. 111990-50-2

Oxirane, 2-(2-(1-naphthalenyl)ethyl)-

Katalognummer: B13954873
CAS-Nummer: 111990-50-2
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: RRNNFTXINDHWIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: is an organic compound with the molecular formula C14H14O 1-naphthylbutylene oxide This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a naphthalene moiety via an ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- typically involves the reaction of naphthalene with ethylene oxide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between naphthalene and ethylene oxide, resulting in the formation of the desired oxirane compound .

Industrial Production Methods

In an industrial setting, the production of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can produce β-hydroxypropyl amines, while reactions with carboxylic acids can yield β-hydroxypropyl esters .

Wissenschaftliche Forschungsanwendungen

Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- involves its reactivity due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: can be compared with other similar compounds such as:

The uniqueness of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

111990-50-2

Molekularformel

C14H14O

Molekulargewicht

198.26 g/mol

IUPAC-Name

2-(2-naphthalen-1-ylethyl)oxirane

InChI

InChI=1S/C14H14O/c1-2-7-14-11(4-1)5-3-6-12(14)8-9-13-10-15-13/h1-7,13H,8-10H2

InChI-Schlüssel

RRNNFTXINDHWIQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)CCC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.